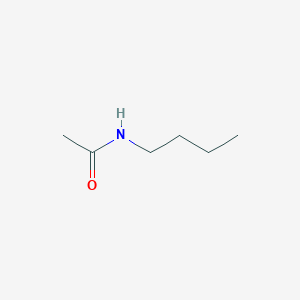

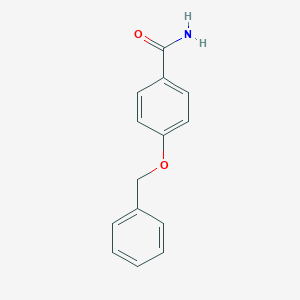

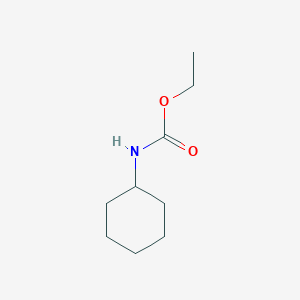

Ethyl N-cyclohexylcarbamate

Overview

Description

Synthesis Analysis

The synthesis of Ethyl N-cyclohexylcarbamate and its derivatives involves several chemical reactions. One notable method includes the oxidative coupling of ethyl carbamate and urea with cyclohexene, tetrahydrofuran, and cyclooctadiene effected by Palladium(II) Chloride, producing ethyl 1-cyclohexenylcarbamate among others (Ozaki & Tamaki, 1978). Additionally, the Curtius rearrangement of cyclohex-3-ene carboxylic acid has been described for the synthesis of ethyl, t-butyl, or benzyl N-(1-cyclohex-3-enyl)carbamates, demonstrating a one-pot, good yield process (Gómez-Sánchez & Marco-Contelles, 2005).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied through various techniques. For example, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a derivative, was characterized by single crystal X-ray diffraction study, revealing that the cyclohexane ring adopts a chair conformation and highlighting the importance of intramolecular hydrogen bonding (Özer et al., 2009).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including the thermal decomposition of carbamates to yield products like N-methylaniline, carbon dioxide, and ethylene through a unimolecular mechanism (Daly & Ziolkowski, 1971). Additionally, its acylation reactions with cystosine have been studied, demonstrating specificity to the primary amino-group of cytosines, which could be useful in nucleic acid chemistry (Nery, 1969).

Physical Properties Analysis

The physical properties of this compound and its derivatives include solubility, boiling and melting points, and molecular weight. These properties are essential for determining the compound's behavior in different environments and for various applications. However, specific studies focusing solely on the physical properties of this compound were not identified in the search, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity, stability, and degradation pathways, have been explored through its reactions and decomposition studies. For instance, the thermal decomposition study provided insights into the compound's stability and potential decomposition products (Daly & Ziolkowski, 1971). These properties are crucial for understanding the compound's functionality and its safe handling and storage.

Scientific Research Applications

Mitotic Effects : Certain carbamates, like Ethyl carbamate (urethane), show mitotic poison effects, leading to the inhibition of mitosis (Amer, 1965).

Carcinogenicity of Alcoholic Beverages : Ethyl carbamate (urethane) is a common contaminant in fermented foods and beverages, and its carcinogenic potential has been studied (Baan et al., 2007).

Thermal Decompositions : Studies on Ethyl N-methyl-N-phenyloarbamate, a related compound, explore its decomposition in the gas phase, providing insights into the behavior of similar carbamates under thermal conditions (Daly & Ziolkowski, 1971).

Nucleophilic Reaction Studies : The cyclization of ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]carbamate to N-hydroxyphthalimide has been investigated, showing significant chemical insights (Khan, 1988).

Use in Chromatography : Cyclohexylcarbamates of cellulose and amylose, as chiral stationary phases in high-performance liquid chromatography, have been developed for resolving enantiomers (Kubota, Yamamoto, & Okamoto, 2000).

Oxidative Coupling Studies : Ethyl carbamate has been used in reactions with cyclohexene and other compounds, facilitated by Palladium(II) Chloride, to form various carbamate derivatives (Ozaki & Tamaki, 1978).

Chemical and Biological Stability : Cyclohexylcarbamic acid aryl esters, a class of fatty acid amide hydrolase inhibitors, have been studied for their structure-stability relationships (Vacondio et al., 2009).

Detection in Alcoholic Beverages : Ethyl carbamate’s presence in Chinese rice wine has been investigated using gas chromatography–mass spectrometry (Liu, Xu, & Zhao, 2012).

Gas-phase Atmospheric Chemistry : The reactions of various thiocarbamates, including S-ethyl N-cyclohexyl-N-ethylthiocarbamate, with atmospheric constituents have been studied, providing insights into environmental chemistry (Kwok, Atkinson, & Arey, 1992).

Surface-enhanced Raman Scattering for Detection : A method for quantitative detection of ethyl carbamate in alcoholic beverages using surface-enhanced Raman scattering is reported (Yang et al., 2013).

Tritiation of Carbamate Dicyclic Juvenoids : Studies on the tritiation of ethyl N-cyclohexylcarbamate derivatives for specific applications are reported (Elbert, Rejžek, & Virelizier, 1996).

Mechanism of Action

properties

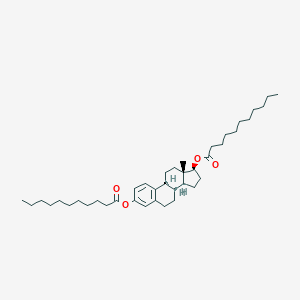

IUPAC Name |

ethyl N-cyclohexylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)10-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVUHLXZFYNAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165532 | |

| Record name | Carbamic acid, cyclohexyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1541-19-1 | |

| Record name | Carbamic acid, N-cyclohexyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1541-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, cyclohexyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001541191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC22457 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, cyclohexyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is Ethyl N-cyclohexylcarbamate formed?

A1: The research paper describes the synthesis of this compound through the reaction of cyclohexane with ethylazidoformate. This reaction occurs at the boiling point of the reaction mixture (80-82°C) in an inert atmosphere and results in a 57% yield of this compound [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.